molecular formula C6H4ClN3 B3024888 7-Chloro-1H-benzo[d][1,2,3]triazole CAS No. 67130-04-5

7-Chloro-1H-benzo[d][1,2,3]triazole

Cat. No. B3024888
CAS RN: 67130-04-5
M. Wt: 153.57 g/mol
InChI Key: NGKNMHFWZMHABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C6H4ClN3. It has a molecular weight of 153.57 g/mol . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 7-Chloro-1H-benzo[d][1,2,3]triazole and similar compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition . In one example, 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanonitrile was reacted with sodium azide and ammonium chloride in the presence of dimethylformamide to synthesize related compounds .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1H-benzo[d][1,2,3]triazole consists of a benzene ring fused with a 1,2,3-triazole ring at the 4,5-positions . The compound has one hydrogen bond donor and two hydrogen bond acceptors .


Physical And Chemical Properties Analysis

7-Chloro-1H-benzo[d][1,2,3]triazole is a solid compound with a molecular weight of 153.57 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 41.6 Ų .

Scientific Research Applications

Medicinal Chemistry

7-Chloro-1H-benzo[d][1,2,3]triazole and its derivatives have been used in medicinal chemistry. For instance, they have been used in the development of drugs that inhibit the c-Met protein kinase, which is involved in cancer cell growth and survival . They have also shown GABA A allosteric modulating activity .

Antiviral Agents

1,2,3-triazole derivatives, including 7-Chloro-1H-benzo[d][1,2,3]triazole, have been studied for their potential as antiviral agents . They have been found to disrupt the replication cycle of viruses, making it easier for the body to eliminate them .

Fluorescent Probes

These compounds have been used as fluorescent probes . Their ability to emit light when excited makes them useful in various biological and chemical applications .

Structural Units of Polymers

7-Chloro-1H-benzo[d][1,2,3]triazole has been used as a structural unit in polymers . These polymers have been used in applications such as solar cells .

BACE-1 Inhibition

Compounds containing 7-Chloro-1H-benzo[d][1,2,3]triazole have demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the development of Alzheimer’s disease .

Antibacterial and Antimalarial Activities

The 1,2,3-triazole ring system, which includes 7-Chloro-1H-benzo[d][1,2,3]triazole, exhibits a myriad of biological activities, including antibacterial and antimalarial activities .

Anticancer Activities

Novel bis alkynes with di-substituted triazoles, which can be synthesized from 7-Chloro-1H-benzo[d][1,2,3]triazole, have been evaluated for their anticancer activities .

Bioconjugation

7-Chloro-1H-benzo[d][1,2,3]triazole can be used in bioconjugation, a process that involves attaching a small molecule, biomolecule, or polymer to a biomolecule . This has applications in drug delivery, imaging, and the study of biological processes .

properties

IUPAC Name

4-chloro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKNMHFWZMHABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878862
Record name 4-CHLOROBENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-benzo[d][1,2,3]triazole

CAS RN

67130-04-5
Record name 4-chloro-1H-1,2,3-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
7-Chloro-1H-benzo[d][1,2,3]triazole
Reactant of Route 3
7-Chloro-1H-benzo[d][1,2,3]triazole
Reactant of Route 4
7-Chloro-1H-benzo[d][1,2,3]triazole
Reactant of Route 5
7-Chloro-1H-benzo[d][1,2,3]triazole
Reactant of Route 6
7-Chloro-1H-benzo[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.